Boron trifluoride methanol
Description
Historical Context and Significance in Lewis Acid Chemistry
The study of boron trifluoride and its complexes is deeply rooted in the development of Lewis acid chemistry. Boron trifluoride (BF3) is a quintessential Lewis acid, characterized by its electron-deficient boron atom, which readily accepts a pair of electrons. Its interaction with Lewis bases, such as methanol (B129727) (CH3OH) with its lone pair of electrons on the oxygen atom, leads to the formation of a coordination complex. cymitquimica.com This fundamental Lewis acid-base interaction modifies the chemical properties of both constituent molecules, enhancing their reactivity in various chemical transformations.
Historically, the exploration of boron halides as catalysts has been extensive. Among the boron trihalides, boron trifluoride is considered the weakest Lewis acid compared to boron tribromide and boron trichloride, a consequence of the strong π-bonding between boron and fluorine. acs.org Despite this, the boron trifluoride methanol complex has proven to be a highly effective and widely used reagent in organic chemistry. heyigasglobal.comspectrumchemical.com Its utility was recognized for its ability to catalyze reactions such as esterification and the formation of ethers. cymitquimica.comheyigasglobal.com The pioneering work in this area laid the groundwork for its eventual adoption in a broad spectrum of organic syntheses, from laboratory-scale experiments to industrial applications.
Conceptual Framework of Boron Trifluoride-Methanol Adducts in Catalysis
The catalytic activity of the this compound complex stems from its nature as a strong Lewis acid. heyigasglobal.com The formation of the adduct, often represented as BF3·CH3OH, results in a highly polarized species that can activate a variety of functional groups. cymitquimica.com Methanol, by coordinating to the boron center, modulates the Lewis acidity of BF3 and also serves as a proton source or a methylating agent in certain reaction pathways. heyigasglobal.com
The complex exists as a stable, yet reactive, entity. Nuclear magnetic resonance (NMR) spectroscopy studies have been instrumental in understanding the species present in solution. For instance, at different molar ratios of methanol to boron trifluoride, various species can be identified, including the 1:1 adduct and its conjugate base, CH3OBF3-. researchgate.net The complex facilitates chemical reactions by acting as a catalyst in several key ways:
Activation of Carbonyl Groups: The boron trifluoride center can coordinate to the oxygen atom of a carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
Generation of Carbocations: In certain reactions, the complex can promote the formation of carbocation intermediates, which are key to processes like Friedel-Crafts alkylation.
Facilitation of Esterification and Transesterification: It is a powerful catalyst for the esterification of carboxylic acids and the transesterification of esters, crucial processes in the production of biodiesel and other fine chemicals. heyigasglobal.comscirp.org
The versatility of the this compound complex as a catalyst is a direct result of this multifaceted reactivity, enabling its application in a wide array of organic transformations.
Interactive Data Table: Properties of this compound Complex
| Property | Value |
| CAS Number | 373-57-9 |
| Molecular Formula | CH4BF3O |
| Appearance | Colorless liquid |
| Odor | Distinctive |
| Density (at 20 °C) | 0.89 g/cm³ |
| Flash Point | 16 °C |
| Vapor Pressure (at 20 °C) | 4 hPa |
Structure
2D Structure
Properties
IUPAC Name |
methanol;trifluoroborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O.BF3/c1-2;2-1(3)4/h2H,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXYCUKPDAAYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4BF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Boron, trifluoro(methanol)-, (T-4)- | |
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| Record name | Trifluoro(methanol)boron | |
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Vapor Pressure |
19.5 [mmHg] | |
| Record name | Trifluoro(methanol)boron | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
373-57-9, 2802-68-8 | |
| Record name | Boron, trifluoro(methanol)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoro(methanol)boron | |
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| Record name | Hydrogen trifluoromethoxyborate(1-), compound with methanol (1:1) | |
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Fundamental Coordination Chemistry of Boron Trifluoride Methanol
Formation and Stoichiometry of BF₃·CH₃OH Adducts
Boron trifluoride (BF₃) is a potent Lewis acid, characterized by an electron-deficient boron atom, which readily forms coordination compounds with electron-donating molecules. tandfonline.comvaia.com Methanol (B129727) (CH₃OH), with lone electron pairs on its oxygen atom, acts as a Lewis base. ontosight.aicymitquimica.com The interaction between these two molecules leads to the formation of stable adducts where a coordinate covalent bond is formed between the boron and oxygen atoms. ontosight.aicymitquimica.com
Investigation of 1:1 and 1:2 Complex Formations
Research has established that boron trifluoride and methanol combine in two primary stoichiometric ratios, forming both a 1:1 adduct (BF₃·CH₃OH) and a 1:2 adduct (BF₃·2CH₃OH). tandfonline.comresearchgate.net These complexes have been isolated at low temperatures as distinct, colorless crystalline solids. researchgate.net Specific electrical conductivity measurements of the boron trifluoride-methanol system have confirmed the existence of these 1:1 and 1:2 species. researchgate.netresearchgate.net
Spectroscopic studies, including nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectroscopy, have been instrumental in characterizing these adducts. researchgate.netcdnsciencepub.com In solutions with an excess of methanol, equilibria exist between the uncomplexed methanol, the 1:1 adduct, and the 1:2 adduct. cdnsciencepub.comcdnsciencepub.com Vibrational analysis has revealed details about their internal structure. In the 1:1 adduct, the complexes are associated with each other through a combination of hydrogen bonding and dipole-dipole interactions. researchgate.net For the 1:2 adduct, the second methanol molecule is strongly attached to the first via a hydrogen bond. researchgate.net
The thermodynamic stability of these adducts has been quantified through calorimetric measurements. The complexation reaction is exothermic, releasing significant heat.
Table 1: Physical and Thermodynamic Properties of BF₃·CH₃OH Adducts
| Property | BF₃·CH₃OH (1:1) | BF₃·2CH₃OH (1:2) |
| Melting Point (°C) | -18.6 researchgate.net | -58.1 researchgate.net |
| Heat of Formation (kJ/mol) | 58.1 researchgate.netresearchgate.net | 49.2 researchgate.netresearchgate.net |
This interactive table summarizes key data points for the 1:1 and 1:2 adducts.
Lewis Acidity and Brønsted Acidity in Solution
The chemical behavior of the boron trifluoride methanol system in solution is defined by a fascinating interplay of Lewis and Brønsted acidity. While the initial interaction is a classic Lewis acid-base adduct formation, subsequent interactions in the solution give rise to potent Brønsted acidity.
Elucidation of Acidic Character in Different Reaction Environments
In solution, the BF₃·CH₃OH adducts are not static entities but participate in equilibria that generate ionic species, which are responsible for the system's high acidity and electrical conductivity. tandfonline.comresearchgate.net Raman spectroscopy has provided direct evidence for the presence of ions such as the tetrafluoroborate (B81430) anion (BF₄⁻) and the protonated methanol cation, or methoxonium (CH₃OH₂⁺). tandfonline.comresearchgate.net
The formation of these ions signifies a transformation of Lewis acidity into Brønsted acidity. The 1:1 complex itself, BF₃·CH₃OH, can be described as methoxytrifluoroboric acid (H⁺[CH₃OBF₃]⁻). researchgate.net Further reaction with another methanol molecule leads to the 1:2 complex, which exists as an ion pair, methoxonium methoxytrifluoroborate ([CH₃OH₂]⁺[CH₃OBF₃]⁻). researchgate.net This complex effectively acts as a proton donor, a characteristic of a Brønsted acid. google.com
This dual acidity is particularly evident when the ratio of methanol to boron trifluoride is varied. NMR studies have shown that when the molar ratio of methanol to BF₃ exceeds 2:1, the predominant species formed are the conjugate base of the 1:1 adduct, the methoxytrifluoroborate anion (CH₃OBF₃⁻), and the conjugate acid of methanol, the methoxonium ion (CH₃OH₂⁺). tandfonline.comresearchgate.netresearchgate.netacs.org The presence of these species explains why the BF₃·CH₃OH complex is often a more effective catalyst for reactions like esterification and polymerization than BF₃ alone. google.comheyigasglobal.comsigmaaldrich.com
Solvation Effects and Solution Behavior of the Complex
The solvent environment critically influences the equilibria, structure, and reactivity of the this compound complex. preprints.org The choice of solvent can dictate the dominant acidic character and the kinetics of exchange reactions within the system.
The complex is generally soluble in organic solvents, but its behavior varies significantly between protic and aprotic media. cymitquimica.com Polar, protic solvents like methanol itself can solvate and stabilize the ionic species formed, such as CH₃OBF₃⁻ and CH₃OH₂⁺, through hydrogen bonding. preprints.orgmsu.edu This stabilization facilitates the generation of Brønsted acidity. google.com
In contrast, studies in less-protic or non-protic solvents, such as sulfur dioxide or dichloromethane (B109758) (DCM), reveal different aspects of the complex's behavior. NMR studies in sulfur dioxide have been crucial for resolving the signals from free and complexed methanol species and for studying the dynamics of the system. cdnsciencepub.comacs.org These studies show that the rate of BF₃ exchange between different methanol molecules increases as the BF₃/methanol ratio approaches 1:1. cdnsciencepub.com This is attributed to the equilibria involving the 1:1 and 1:2 complexes and their ionic forms, a mechanism distinct from that observed in BF₃-ether systems. cdnsciencepub.com
Theoretical and experimental studies on adduct formation in solvents like DCM highlight the importance of specific solvation. preprints.orgnih.gov The solvent molecules can form hydrogen bonds with both the Lewis base (methanol) and the resulting adduct, significantly affecting the measured enthalpies of formation and thus the perceived Lewis acidity of the system. preprints.orgnih.gov Therefore, the solvent is not merely an inert medium but an active participant in the coordination chemistry of this compound.
Advanced Spectroscopic and Computational Investigations
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure, dynamics, and interactions of the boron trifluoride methanol (B129727) system. These studies provide detailed insights into the chemical species present in solution and the kinetics of their exchange processes.
The dynamic nature of the boron trifluoride (BF₃) and methanol (CH₃OH) system has been extensively studied using NMR spectroscopy. Two primary exchange processes are of interest: the exchange of the methoxyl group and the exchange of fluorine atoms. The rates of these exchanges can be determined by analyzing the coalescence temperature of the respective NMR signals. pradeepresearch.org
In solutions containing the BF₃·CH₃OH adduct and free methanol, methoxyl exchange occurs. Similarly, in the presence of excess BF₃, fluorine exchange takes place between the 1:1 adduct and free boron trifluoride. pradeepresearch.orgnih.gov The rates for both the methoxyl exchange between the 1:1 adduct and methanol, and the fluorine exchange between the adduct and boron trifluoride have been successfully determined from the coalescence temperature of the corresponding NMR absorptions. pradeepresearch.org
Studies have shown that the mechanism of exchange can vary. For instance, fluorine exchange between methanol·BF₃ and excess BF₃ in a sulfur dioxide solvent is proposed to occur via a bimolecular displacement mechanism. mdpi.com This is supported by findings that the activation energies for such exchanges are often lower than the dissociation energies of the complexes, suggesting a pathway that does not involve complete dissociation. mdpi.com In conditions of excess methanol, proton exchange happens rapidly. nih.gov The rate of these dynamic processes is a critical factor, as illustrated by the observation that under ordinary conditions, rapid exchange of the hydroxyl proton in methanol leads to a singlet peak in the NMR spectrum, averaging out the expected splitting. acs.org
Composition versus chemical shift diagrams derived from NMR data are instrumental in identifying the various chemical species present in BF₃-methanol solutions across different concentration ranges. pradeepresearch.orgresearchgate.net These diagrams help elucidate the equilibrium between different adducts and their corresponding ionic forms.
When the molar ratio of methanol to boron trifluoride is greater than 2:1, NMR studies have identified the formation of the conjugate base of the 1:1 adduct, methoxytrifluoroborate ([CH₃OBF₃]⁻), and the conjugate acid of methanol, methyloxonium ([CH₃OH₂]⁺). pradeepresearch.orgresearchgate.net Specifically, the boron trifluoride-monomethanol complex is identified as methoxytrifluoroboric acid (H⁺[BF₃OCH₃]⁻), and the boron trifluoride-dimethanol complex is identified as methoxonium methoxytrifluoroborate ([CH₃OH₂]⁺[BF₃OCH₃]⁻). researchgate.net
The chemical shift is sensitive to the coordination environment of the boron atom. The addition of a ligand, such as methanol, to the empty p-orbital of the tricoordinate boron in BF₃ results in a characteristic upfield shift in the ¹¹B NMR spectrum as the boron becomes tetracoordinate. researchgate.net The magnitude of this shift is dependent on the strength of the coordination complex, with stronger complexes exhibiting shifts to a higher field. researchgate.net
Table 1: Identified Species in Boron Trifluoride Methanol Solutions via NMR
| Molar Ratio (CH₃OH:BF₃) | Identified Species | Reference |
|---|---|---|
| 1:1 | BF₃·CH₃OH (1:1 adduct) | pradeepresearch.orgnih.gov |
| 2:1 | [CH₃OH₂]⁺[CH₃OBF₃]⁻ (Methoxonium methoxytrifluoroborate) | pradeepresearch.orgresearchgate.net |
Solid-state NMR (ssNMR) is a crucial technique for characterizing heterogeneous catalysts where the BF₃-methanol complex or related species are supported on a solid material. This analysis provides structural information about the active sites. acs.orgroyalsocietypublishing.org
High-field ¹¹B solid-state NMR has been effectively used to determine the structure of boron-based catalysts, such as those supported on silica (B1680970). acs.org Because ¹¹B NMR is sensitive to the local chemical environment and symmetry of the boron nucleus, it can distinguish between different boron species on the catalyst surface. acs.org However, spectral overlap due to quadrupolar broadening can be a challenge. The use of ultrahigh magnetic fields, such as 35.2 T, enhances spectral resolution, enabling the clear identification of distinct boron sites through techniques like two-dimensional ¹¹B homonuclear correlation spectra. acs.org
Magic Angle Spinning (MAS) NMR studies on supported BF₃ complexes help to determine their Brønsted or Lewis acid characteristics. royalsocietypublishing.org For example, in a catalyst prepared from a boron trifluoride/ethanol (B145695) complex on a silica support, ¹H MAS NMR showed resonances consistent with protonated ethanol (CH₃, CH₂, and OH₂⁺), indicating the formation of Brønsted acid sites of the type H⁺[BF₃OR]⁻. royalsocietypublishing.org The nature of the support and its surface hydroxyl groups, which can react with boron trifluoride, significantly influences the resulting catalytic properties. royalsocietypublishing.org
Identification of Species Present through Chemical Shift Diagrams
Ultraviolet Photoelectron Spectroscopy (UPS) of BF₃-Donor Complexes
Ultraviolet Photoelectron Spectroscopy (UPS) provides direct information on the electron states of donor-acceptor complexes, offering significant insight into the nature of their electronic interactions. Gas-phase He I photoelectron spectra have been recorded for various adducts of BF₃, including the strong n-v type adduct with methanol, BF₃·CH₃OH. pradeepresearch.org
The study of these complexes reveals that the energy of the fluorine orbitals of BF₃ is shifted in proportion to the strength of the donor-acceptor interaction. pradeepresearch.org In strong adducts, such as those formed with methanol, water, and diethyl ether, the fluorine lone pair orbital energy is considerably lowered relative to that of free BF₃. pradeepresearch.org This shift provides a measure of the interaction strength within the complex. The dissociation energy for the BF₃·CH₃OH adduct is on the order of 50 kJ/mol or higher, indicative of a stable addition compound. pradeepresearch.org
Assignments of the spectral features are typically supported by molecular orbital (MO) calculations, which help to understand the relative stabilities and electronic structure of the complexes. pradeepresearch.org UPS is particularly valuable for examining valence band regions, as the lower energy photons used (e.g., 21.2 eV from He I) primarily access these orbitals. thermofisher.cn
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, are employed to model the geometric structures, vibrational frequencies, and stabilities of BF₃-methanol adducts. nih.gov These theoretical studies provide detailed information that complements experimental findings.
Calculations have been performed on 1:1, 1:2, and 2:2 complexes between BF₃ and methanol using methods such as MP2 and DFT (B3LYP) with extensive basis sets like 6-311++G(3df,2pd). nih.gov These studies report optimized geometrical structures and vibrational frequencies, often for the first time. A key area of comparison is the vibrational frequency of the O···BF₃ mode and the shift in the ν(OH) band upon complexation, which can be compared with experimental infrared data. nih.govacs.org
Thermochemical properties, such as the enthalpy of complexation, are calculated to determine the stability of the adducts. DFT calculations of 1:1 complexes have established an order of stability among various BF₃ adducts. For methanol, the calculations show that complexation with BF₃ is favored over methanol dimerization. nih.gov Furthermore, the interaction of BF₃ with a methanol dimer to form a trimer is shown to be a very stable arrangement. nih.gov These computational models are crucial for understanding the relative strength of the complexes and predicting their behavior in chemical reactions. nih.govacs.org
Table 2: List of Compound Names
| Compound Name | Chemical Formula |
|---|---|
| Boron trifluoride | BF₃ |
| Methanol | CH₃OH |
| Methoxytrifluoroborate | [CH₃OBF₃]⁻ |
| Methyloxonium | [CH₃OH₂]⁺ |
| Boron trifluoride-monomethanol | BF₃·CH₃OH |
| Boron trifluoride-dimethanol | BF₃·(CH₃OH)₂ |
| Water | H₂O |
| Diethyl ether | (C₂H₅)₂O |
| Acetonitrile | CH₃CN |
| Nitric oxide | NO |
| Hydrogen sulfide (B99878) | H₂S |
| Carbon disulfide | CS₂ |
| Acetic Acid | CH₃COOH |
| Dimethyl ether | (CH₃)₂O |
| Ethylene oxide | (CH₂)₂O |
| Ethanol | C₂H₅OH |
Simulation of Reaction Pathways and Transition States
Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms involving the boron trifluoride-methanol system. These simulations provide a molecular-level understanding of reaction pathways and the energetics of transition states, which are often difficult to determine experimentally.
One area of significant computational investigation is in glycosylation reactions, where the BF₃·CH₃OH complex can act as a promoter. DFT calculations have been employed to model the glucosylation and mannosylation of methanol. rsc.org These studies focus on the energy differences between various reaction pathways. For instance, in a proposed mechanism, the nucleophilic attack of a [BF₃OR]⁻ species on an oxocarbenium-solvent complex is considered a key step. rsc.org By calculating the energies of the transition states for different modes of attack (e.g., α-attack vs. β-attack), researchers can predict the stereoselectivity of the glycosylation process. rsc.org The calculations often simplify the reacting molecules, for example, by replacing bulky protecting groups with smaller ones like methyl groups, to make the computations more feasible while still capturing the essential electronic effects. rsc.org
The level of theory and the basis set used in these simulations are critical for obtaining accurate results. A common approach involves performing geometry optimizations and frequency calculations at a certain level of theory, followed by single-point energy calculations with a more robust basis set to refine the energetics. rsc.org For example, DFT calculations for glycosylation have been performed at the M06-2X/6-311+G(d,p)/PCM(THF)//M06-2X/6-31G(d,p)/PCM(THF) level of theory, indicating a sophisticated computational approach that includes solvent effects via the Polarizable Continuum Model (PCM). rsc.org
In the context of other reactions, such as the conversion of methanol to dimethyl ether, computational studies have been used to identify transition state structures. researchgate.net These calculations can reveal the geometry of the reacting molecules at the peak of the energy barrier, providing insights into the reaction mechanism, such as whether it proceeds through a concerted or stepwise process. researchgate.netrsc.org For Lewis acid-catalyzed reactions, DFT calculations can compare the activity of different Lewis acids, like BF₃ and AlCl₃, by calculating reaction rate constants and reactivity descriptors. researchgate.net
Furthermore, Ab Initio Molecular Dynamics (AIMD) simulations offer a way to observe the dynamic evolution of a reaction over time. For instance, AIMD has been used to study the initiation of cationic polymerization, where a proton transfer event was observed to occur within a very short timescale of about 125 femtoseconds. Such simulations, in conjunction with reaction pathway finding methods like the Growing String Method (GSM), can validate proposed mechanisms by showing how the reaction proceeds in a dynamic environment.
The data generated from these computational studies, such as activation energies and reaction enthalpies, are crucial for understanding and predicting the behavior of the boron trifluoride-methanol complex in various chemical transformations.
Table of Reaction Parameters from Computational Studies
| Reaction Type | Computational Method | Key Finding | Reference |
| Glucosylation/Mannosylation | DFT (M06-2X) | 1,2-trans selectivity arises from energy differences in transition states. | rsc.org |
| Cationic Polymerization | AIMD, GSM | Proton transfer initiation observed within a 125 fs timeframe. | |
| Lewis Acid Catalysis | DFT | AlCl₃ is computationally shown to be more active than BF₃. | researchgate.net |
| Aza-Diels–Alder Reaction | DFT (MPWB1K/6-311G**) | Reaction proceeds via a two-step mechanism with a zwitterionic intermediate. | rsc.org |
Applications in Advanced Organic Transformations
Catalysis in Esterification and Transesterification Reactions
Boron trifluoride methanol (B129727) is widely recognized as a powerful acidic catalyst for both esterification and transesterification reactions. heyigasglobal.com It efficiently catalyzes the esterification of fatty acids and the transesterification of glycerides, processes that are fundamental to lipid analysis and industrial production. scirp.org The Lewis acid, boron trifluoride, in its complex with methanol, activates the carbonyl group of carboxylic acids and esters, facilitating nucleophilic attack by an alcohol. aocs.orgheyigasglobal.com
Boron trifluoride in methanol is a standard and effective reagent for the preparation of fatty acid methyl esters (FAMEs) for analytical purposes, such as gas chromatography (GC). researchgate.net The complex is capable of catalyzing the rapid esterification of free fatty acids and the transesterification of various lipid classes, including triacylglycerols, phosphoglycerols, and sterol esters. scirp.orgaocs.org For instance, the esterification of free fatty acids can be completed in as little as two minutes using a 12% to 14% solution of boron trifluoride in methanol under reflux conditions. scirp.orgaocs.org This efficiency has led to its adoption by organizations like the American Oil Chemists' Society (AOCS) for standard analytical methods. core.ac.uk While highly effective, care must be taken to avoid the formation of artifacts, particularly with sensitive fatty acids. researchgate.net
The transesterification of vegetable oils and animal fats is the primary method for producing biodiesel, which consists of monoalkyl esters of long-chain fatty acids. heyigasglobal.comcore.ac.uk Boron trifluoride methanol serves as a crucial acid catalyst in this process. heyigasglobal.com Unlike alkaline catalysts, which are sensitive to high levels of free fatty acids (FFA) and water in the feedstock, acid catalysts like BF₃·CH₃OH can simultaneously catalyze both esterification of FFAs and transesterification of triglycerides. nih.gov This makes it particularly suitable for processing lower-quality feedstocks such as used cooking oil. core.ac.uk The reagent's ability to convert triglycerides into FAMEs is essential for the industrial synthesis of biodiesel. heyigasglobal.com
Traditional methods for FAME preparation using this compound often require lengthy heating times, such as 30 minutes at 100°C for triacylglycerols. scirp.orgresearchgate.net To accelerate this process, microwave irradiation has been successfully applied as an alternative energy source. researchgate.netnih.gov Microwave-assisted synthesis dramatically reduces reaction times, often to just a few minutes, while maintaining high conversion efficiency. scirp.orgresearchgate.net
Research has focused on optimizing the conditions for microwave-assisted transesterification. A study using a central composite rotatable design (CCRD) identified optimal conditions for preparing FAME from vegetable oil with BF₃ as the catalyst. The key parameters optimized were heating time, irradiation power, and the volume of base used in the workup. researchgate.net
Table 1: Optimized Conditions for Microwave-Assisted FAME Preparation using BF₃ Catalyst researchgate.net
| Parameter | Optimized Value |
| Heating Time | 60 seconds |
| Irradiation Power | 220 W |
| Base (Sodium Hydroxide) Volume | 1.5 mL |
This table summarizes the optimal conditions found for the rapid preparation of FAMEs from vegetable oil using this compound under microwave irradiation, demonstrating a significant reduction in reaction time compared to conventional heating methods. researchgate.net
The use of microwave irradiation not only speeds up the reaction but also offers advantages in terms of accuracy and efficiency, making it a valuable technique for high-throughput analysis of fatty acid profiles. researchgate.netrsc.org
Role in Biodiesel Production from Vegetable Oils
Facilitation of Friedel-Crafts Alkylation and Acylation Reactions
Boron trifluoride and its complexes, such as boron trifluoride etherate and this compound, serve as effective Lewis acid catalysts in Friedel-Crafts reactions. heyigasglobal.comganeshremedies.complymouth.ac.uk These reactions are fundamental for attaching alkyl or acyl groups to aromatic rings. While strong Lewis acids like aluminum chloride are common catalysts, boron trifluoride offers a milder alternative, which can be advantageous for sensitive substrates. heyigasglobal.complymouth.ac.uk
In Friedel-Crafts acylation, the boron trifluoride catalyst activates the acylating agent (e.g., an acyl halide or anhydride) by coordinating with a carbonyl oxygen, which enhances its electrophilicity and facilitates the attack by the aromatic ring. heyigasglobal.comgoogle.com A key advantage of using boron trifluoride is that it can be effective in catalytic amounts (less than one mole per mole of acylating agent), whereas other catalysts often require stoichiometric quantities. google.com This minimizes side reactions and simplifies product purification. google.com For example, the acylation of thiophene (B33073) with acetic anhydride (B1165640) can be successfully carried out using a small amount of a methanol-boron trifluoride complex. google.com Microwave irradiation can also be employed to accelerate BF₃-mediated intramolecular acylation reactions, leading to the synthesis of complex molecules like acridones under solvent-free conditions. rsc.org
Role in Cationic Polymerization Processes
Boron trifluoride is a widely used initiator for cationic polymerization, a process used to produce polymers from various monomers like olefins and epoxides. heyigasglobal.comgoogle.comresearchgate.net The reaction is typically initiated by a complex of boron trifluoride with a co-catalyst or "promoter," such as water or an alcohol like methanol. google.comacs.org
In the cationic polymerization of olefins, such as the oligomerization of α-olefins to produce synthetic lubricants, boron trifluoride requires a co-catalyst like an alcohol to initiate the process. google.com The boron trifluoride complex catalyst activates the monomer, generating a carbocation that propagates the polymer chain. google.comresearchgate.net For example, boron trifluoride complexed with C₁ to C₈ alkanols is used for the production of α-olefin oligomers. google.com The use of a complex catalyst, rather than gaseous boron trifluoride alone, allows for better control over the polymerization reaction rate. google.com This control is crucial for producing oligomers with specific properties, such as the trimers of 1-decene, which are valued as synthetic base oils. google.com The mechanism involves the protonation of an olefin monomer by the BF₃-alkanol complex to form a carbocation, which then adds to subsequent monomer units.
Catalysis in the Synthesis of Engineering Plastics (e.g., PPS, PET)
Boron trifluoride (BF₃) complexes, including the methanol complex, serve as potent Lewis acid catalysts in various polymerization reactions essential for producing high-performance engineering plastics. pmarketresearch.com While boron trifluoride etherate is commonly mentioned, the catalytic principles extend to other BF₃ complexes. These catalysts are particularly effective in processes like Friedel-Crafts reactions, which are fundamental to the synthesis of polymers such as polyphenylene sulfide (B99878) (PPS). pmarketresearch.com
In the production of PPS, a high-temperature-resistant polymer valued in the automotive and aerospace industries, BF₃ catalysts are considered indispensable for facilitating the polymerization process. pmarketresearch.com The strong electron-accepting nature of the BF₃ complex helps to activate monomers and drive the reaction, leading to the formation of the robust polymer backbone. heyigasglobal.com Similarly, in the synthesis of other polymers, BF₃-based catalysts are employed to enhance reaction rates and control polymer properties. heyigasglobal.comgoogle.com The production of petroleum resins, for instance, utilizes supported boron trifluoride cocatalyst complexes, which can include those formed with methanol, to polymerize hydrocarbon feeds. google.com
Selective Deprotection and Cleavage Reactions
The this compound complex (BF₃·CH₃OH) is a highly effective reagent for specific deprotection and cleavage reactions in organic synthesis, valued for its selectivity.
Deacetylation of Acetylated Amines and Dyes
The BF₃·CH₃OH complex is a reagent of choice for the deprotection of N-acetyl derivatives. merckmillipore.com It is particularly effective for the deacetylation of acetylated amines and cyanine-type dyes to yield products with free amino groups. heyigasglobal.commerckmillipore.comatomscientific.com This reagent demonstrates excellent selectivity, efficiently removing the acetyl protecting group without affecting other sensitive functionalities within the molecule. smolecule.com This selectivity is crucial in the multi-step synthesis of complex molecules where various protecting groups are employed. smolecule.com The process is valuable in the synthesis of diverse molecules, including the preparation of amino-group-containing cyanine (B1664457) dyes used for biological staining. srlchem.comlabmartgh.com
Application as a Non-Depurinating Detritylating Agent in DNA Synthesis
In the automated synthesis of DNA, the removal of the 5'-dimethoxytrityl (DMT) protecting group is a critical step. oup.com While agents like dichloroacetic acid (DCA) are commonly used, they can cause depurination, which is the cleavage of the glycosidic bond between the purine (B94841) base (adenine or guanine) and the sugar. oup.com This side reaction is especially problematic in the synthesis of purine-rich oligonucleotides, leading to chain cleavage and reduced yield of the desired product. oup.com
The boron trifluoride-methanol complex has been identified as a highly effective non-depurinating detritylating agent. oup.comnih.govoup.com Unlike protic acids such as DCA, BF₃·CH₃OH functions as a Lewis acid. oup.com It complexes with the ether oxygen of the DMT group, and the methanol then provides the proton needed to complete the cleavage, minimizing direct contact between strong acid and the sensitive purine bases. oup.com Research has shown that for sequences prone to depurination with DCA, using the BF₃-methanol complex results in significantly higher yields of the target oligonucleotide. oup.com
Table 1: Comparison of Detritylating Agents in DNA Synthesis
| Feature | Dichloroacetic Acid (DCA) | Boron Trifluoride-Methanol Complex (BTMC) |
|---|---|---|
| Mechanism | Protic acid | Lewis acid complex oup.com |
| Primary Side Reaction | Depurination, especially in purine-rich sequences oup.com | Minimal to no depurination oup.comnih.gov |
| Yield for Problematic Sequences | Often low oup.com | Consistently superior to DCA oup.com |
| Convenience | High for routine synthesis oup.com | Less convenient, may require extra wash steps oup.com |
Glycosylation Methodologies and Regioselectivity
Boron trifluoride complexes are widely used as promoters in glycosylation reactions, which are essential for the synthesis of oligosaccharides and glycoconjugates. While boron trifluoride etherate (BF₃·OEt₂) is frequently cited, the underlying principles apply to BF₃-methanol as well. These Lewis acids activate glycosyl donors, facilitating their reaction with glycosyl acceptors. researchgate.netacs.org
BF₃-promoted glycosylations can exhibit high levels of stereo- and regioselectivity. For example, the glycosylation of D-mannofuranurono-6,3-lactone with alcohols like methanol using a BF₃ catalyst predominantly yields the β-anomer. nih.gov In reactions involving acceptors with multiple hydroxyl groups (polyols), BF₃-activated donors can selectively glycosylate the most nucleophilic hydroxyl group. This regioselectivity is crucial for synthesizing complex carbohydrates without the need for extensive protecting group strategies. researchgate.netrsc.org Studies have shown that factors such as reaction concentration can influence the stereoselectivity of these glycosylations, with lower concentrations often favoring the desired 1,2-trans products. acs.org
Emerging Catalytic Applications
The unique properties of the this compound complex are being explored in new and advanced technological fields.
Stabilizing Agent in Next-Generation Battery Electrolytes
In the development of next-generation batteries, such as lithium-ion and calcium metal batteries, electrolyte stability is a critical challenge. heyigasglobal.comcsic.es Boron trifluoride and its complexes, including the methanol complex, are emerging as important electrolyte additives. heyigasglobal.comgoogle.com Their primary function is to enhance the stability and performance of the battery. heyigasglobal.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Acetic acid |
| Acetone |
| Adenine |
| Boron trifluoride |
| Boron trifluoride etherate |
| Boron trifluoride-methanol complex |
| Butadiene |
| Calcium |
| Carbon dioxide |
| Cyclopentadiene |
| Dichloroacetic acid |
| Dimethoxytrityl |
| Guanine |
| Hydrogen fluoride (B91410) |
| Isoprene |
| Lithium |
| Methanol |
| Methylcyclopentadiene |
| p-phenoxybenzene sulfonyl chloride |
| Polyethylene |
| Polyethylene terephthalate (B1205515) (PET) |
| Polyphenylene sulfide (PPS) |
Precursor in Semiconductor Material Production via CVD
The fabrication of high-performance semiconductor devices relies heavily on the precise introduction of dopants to modify the electrical properties of materials like silicon and carbon. justdial.com Chemical Vapor Deposition (CVD) is a cornerstone technology for depositing thin films and introducing these dopants in a controlled manner. Boron is a critical p-type dopant for silicon and other materials, and various boron-containing compounds are employed as precursors in CVD processes. google.com Among these, gaseous sources like diborane (B8814927) (B₂H₆) and boron trifluoride (BF₃) are common. google.com However, liquid precursors can offer advantages in handling and delivery. The this compound complex (BF₃·CH₃OH) has emerged as a viable liquid boron source for specific CVD applications, particularly in the synthesis of boron-doped nanomaterials. researchgate.netresearchgate.net
Detailed research has demonstrated the efficacy of the BF₃·CH₃OH complex as a boron precursor in the CVD synthesis of boron-doped carbon nanotubes (B-CNTs), which are materials with significant potential in advanced electronics. researchgate.net In these processes, the BF₃-methanol solution is used as the source of boron, which is introduced into the CVD reactor along with a carbon source (like acetylene) and a catalyst. researchgate.net The thermal decomposition of the precursors at elevated temperatures leads to the incorporation of boron atoms into the carbon lattice, thereby altering the electronic structure and properties of the nanotubes. researchgate.net
One study successfully synthesized B-CNTs using a CVD method where the reaction kinetics were thoroughly investigated. researchgate.net The findings established optimal reaction conditions and identified two distinct rate-controlling mechanisms at different temperature ranges, with activation energies of 18.21 kJ/mol and 6.73 kJ/mol, respectively. researchgate.net This level of control and understanding is crucial for producing materials with desired quality and doping concentrations. researchgate.net The research achieved a significant boron doping level of 6.31–6.71 atomic percent (at. %). researchgate.net
The table below summarizes the parameters and findings from a representative study on the synthesis of boron-doped carbon nanotubes using the this compound complex.
| Parameter | Description |
| Target Material | Boron-doped Carbon Nanotubes (B-CNTs) |
| Deposition Method | Chemical Vapor Deposition (CVD) |
| Boron Precursor | This compound (BF₃/MeOH) |
| Carbon Source | Acetylene |
| Catalyst Precursor | Fe/Ca(BO₃)₂/CaCO₃ |
| Achieved Boron Doping | 6.31-6.71 at. % |
| Activation Energy 1 | 18.21 kJ/mol |
| Activation Energy 2 | 6.73 kJ/mol |
| Data derived from studies on B-CNT synthesis. researchgate.net |
The use of a liquid complex like BF₃·CH₃OH provides a practical alternative to highly toxic and pyrophoric gases such as diborane, which is also widely used for boron doping in the semiconductor industry. mdpi.com While gaseous boron trifluoride is also used in CVD and ion implantation, the methanol complex allows for different handling and delivery logistics that can be advantageous in certain manufacturing setups. google.comheyigasglobal.com The choice of precursor significantly impacts the characteristics of the resulting thin film, including its composition, uniformity, and electrical properties. mdpi.com
The table below provides a comparative overview of common boron precursors used in CVD processes for semiconductor applications.
| Precursor | Chemical Formula | Physical State | Key Characteristics |
| This compound | BF₃·CH₃OH | Liquid | Liquid source, used in synthesis of doped nanomaterials. researchgate.netmerckmillipore.com |
| Boron Trifluoride | BF₃ | Gas | Common dopant source for ion implantation and CVD. justdial.comheyigasglobal.com |
| Diborane | B₂H₆ | Gas | Highly effective but also highly toxic and flammable. mdpi.com |
| Trimethyl borate | B(OCH₃)₃ | Liquid | Used in Atomic Layer Deposition (ALD) and CVD. google.comugent.be |
| This table provides a general comparison of boron precursors. |
Mechanistic Pathways and Reaction Kinetics
Proposed Mechanisms of BF₃-Methanol Catalysis
The catalytic activity of the BF₃-methanol complex is centered around its ability to generate highly reactive species that can initiate or facilitate a variety of organic transformations, including esterification, polymerization, and ring-opening reactions. ontosight.aisigmaaldrich.comnih.gov
Protonation Mechanisms and Generation of Active Species
The formation of the BF₃·CH₃OH complex significantly enhances the acidity of the methanol (B129727) proton. ontosight.ai In the presence of excess methanol, further interactions can occur. At methanol-to-boron trifluoride ratios greater than 2:1, the formation of ionic species such as the methoxytrifluoroborate anion, [CH₃OBF₃]⁻, and the protonated methanol cation (methoxonium), [CH₃OH₂]⁺, has been identified through NMR spectroscopy. researchgate.netresearchgate.netresearchgate.net These species are crucial to the catalytic cycle.
The generation of a strong Brønsted acid, H⁺[BF₃OCH₃]⁻, is a key feature of the BF₃-methanol system. researchgate.netcdnsciencepub.com This acid is capable of protonating various substrates, thereby activating them for subsequent reactions. sigmaaldrich.comsigmaaldrich.com For example, in esterification reactions, the catalyst protonates an oxygen atom of the carboxylic acid group, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol. sigmaaldrich.comsigmaaldrich.com
In some instances, the active species is proposed to be a complex involving two molecules of BF₃. For the isomerization of 2-butenes, a proposed mechanism involves the formation of a strong acid, HBF₃X (where X is the cocatalyst, in this case, methanol), which then reacts with the olefin. cdnsciencepub.com
Interaction with Specific Substrates and Lewis Bases
The BF₃-methanol complex interacts with a wide array of substrates and Lewis bases. ontosight.airesearchgate.net Boron trifluoride itself is a potent Lewis acid that readily forms adducts with Lewis bases like ethers, amines, and alcohols. The complex with methanol can act as a catalyst for various reactions, including the ring-opening of α-epoxyketones to form α-hydroxy-β-methoxyketones and the cleavage of cyclic peptides. nih.govresearchgate.net
In the context of Friedel-Crafts reactions, the BF₃-methanol system serves as a cocatalyst. cdnsciencepub.com The interaction with the substrate, such as an olefin, can lead to the formation of a labile π-complex. cdnsciencepub.com This initial interaction is a critical step that precedes the main chemical transformation. The nature of the substrate significantly influences the reaction pathway. For instance, in the polymerization of 2-butene, the catalyst system promotes the formation of low molecular weight polymers. cdnsciencepub.com
Ligand Exchange Dynamics and Their Influence on Reactivity
Ligand exchange is a fundamental process in the BF₃-methanol system, influencing its catalytic activity. Fluorine resonance spectroscopy has been employed to study the rates and mechanisms of exchange between free and complexed boron trifluoride. researchgate.net These studies reveal that in the presence of excess boron trifluoride, the exchange of the hydroxyl proton is also measurable. researchgate.net
The stability of the BF₃-methanol adducts plays a crucial role. The 1:1 complex (BF₃·CH₃OH) and the 1:2 complex (BF₃·2CH₃OH) have been identified as distinct chemical entities. researchgate.netresearchgate.net The dialcoholate is noted to be significantly less stable than the monoalcoholate. cdnsciencepub.com This difference in stability means that under certain conditions, one can assume the concentration of the monoalcoholate is approximately that of the added alcohol, simplifying kinetic analysis. cdnsciencepub.com
Rates for both methoxyl exchange between the 1:1 adduct and free methanol, and fluorine exchange between the 1:1 adduct and free boron trifluoride have been determined from the coalescence temperatures of their respective NMR absorptions. researchgate.netresearchgate.net These dynamic exchanges highlight that the catalyst is not a static entity but exists in equilibrium with its components and other species in the reaction medium. This dynamic nature is critical for the catalytic cycle, allowing for the release and re-coordination of the active catalytic species. The reactivity of BF₃-methanol can be compared to other BF₃ complexes, such as BF₃-etherate, where differences in ligand exchange rates and adduct stability lead to different catalytic efficiencies in various reactions. heyigasglobal.com
Kinetic Studies of BF₃-Methanol Catalyzed Reactions
Kinetic studies provide quantitative insights into the reaction rates and the factors that control them. The esterification of free fatty acids with a large excess of methanol catalyzed by BF₃ has been reported to follow first-order kinetics.
A study on the isomerization of cis- and trans-2-butenes catalyzed by BF₃-methanol mixtures found that the reaction rate is proportional to the concentrations of both the BF₃-methanol complex and free boron trifluoride. cdnsciencepub.com Interestingly, the rate was found to be independent of the butene concentration, suggesting a zero-order dependence on the substrate. cdnsciencepub.com This contrasts with similar reactions using water as a cocatalyst, where a first-order dependence on butene was suggested. cdnsciencepub.com Water was also found to be a much more effective cocatalyst than methanol for this specific isomerization, by a factor of about 50 under the studied conditions. cdnsciencepub.com
In the polymerization of 2-butene, the rate showed the same first-order dependence on both free BF₃ and the BF₃-methanol complex. cdnsciencepub.com However, unlike the isomerization, the polymerization rate was first-order with respect to the olefin concentration over a range where the isomerization rate was essentially independent of it. cdnsciencepub.com
A kinetic study of the reaction between the boron trifluoride methanol complex and sodium methoxide (B1231860) to produce enriched ¹⁰B methylborate (B8532934) determined it to be a first-order reaction with a rate constant of 0.022 min⁻¹ at 338 K (65 °C) and an activation energy of 65 kJ/mol. researchgate.net
Table 1: Kinetic Parameters for Selected BF₃-Methanol Catalyzed Reactions
| Reaction | Rate Dependence | Rate Constant (k) | Activation Energy (Ea) | Reference |
|---|---|---|---|---|
| Isomerization of 2-butenes | First order in [BF₃] and [BF₃·CH₃OH], zero order in [butene] | Not specified | Not specified | cdnsciencepub.com |
| Polymerization of 2-butene | First order in [BF₃], [BF₃·CH₃OH], and [butene] | Not specified | Not specified | cdnsciencepub.com |
| Reaction with Sodium Methoxide | First order | 0.022 min⁻¹ (at 65 °C) | 65 kJ/mol | researchgate.net |
| Esterification of Free Fatty Acids | First order | Not specified | 45.42 kJ/mol |
Reaction Rate Determination and Controlling Steps
Identifying the rate-determining step is crucial for understanding the reaction mechanism. In the isomerization of 2-butenes, the fact that the rate is independent of the butene concentration suggests that a reaction involving the catalyst system itself, rather than the substrate, is the rate-controlling step. cdnsciencepub.com The rate-controlling step is proposed to be the reaction of the initially formed labile complex with a molecule of free boron fluoride (B91410). cdnsciencepub.com
In computational studies of other BF₃-catalyzed reactions, the turnover-limiting step has been identified. For instance, in a BF₃-catalyzed intramolecular fluorocarbamoylation, a cyclization step was found to be turnover-limiting. nih.gov While not directly studying the methanol complex, these findings provide a framework for how rate-limiting steps in BF₃ catalysis can be identified through theoretical models.
Theoretical Models of Transition States and Reaction Intermediates
Computational chemistry offers powerful tools to model the transition states and reaction intermediates that are often transient and difficult to observe experimentally. acs.orgacs.org Density Functional Theory (DFT) calculations are frequently used to map out the potential energy surfaces of reactions, providing insights into mechanistic pathways and activation barriers. nih.govkrossing-group.demdpi.com
For BF₃-catalyzed reactions, theoretical models can elucidate the role of the Lewis acid in stabilizing intermediates and lowering activation energies. nih.gov For example, in a BF₃-catalyzed fluorocarbamoylation reaction, computational studies supported a stepwise mechanism involving internal fluoride transfer from a BF₃-coordinated carbamoyl (B1232498) adduct. nih.gov In another study on a Diels-Alder reaction, BF₃ was shown to enhance the asynchronicity of the transition state and significantly decrease the activation barrier compared to the uncatalyzed reaction. nih.gov
While specific theoretical models for the BF₃-methanol complex are less prevalent in the searched literature, the principles from related systems are applicable. Models for methanol synthesis on catalyst surfaces, for instance, identify key intermediates like formate (B1220265) (HCOO) and methoxy (B1213986) (CH₃O) and determine rate-limiting steps through computational analysis. mdpi.comacs.orgacs.org These studies highlight the importance of accurately modeling the catalyst surface and the interaction with reactants and intermediates. krossing-group.denih.gov A proposed mechanism for a cascade reaction catalyzed by BF₃·Et₂O was supported by DFT calculations, which provided a free-energy profile for the ring-opening/Friedel-Crafts process. nih.gov Such computational approaches could be powerfully applied to further unravel the detailed mechanisms of reactions catalyzed by the BF₃-methanol complex.
Challenges, Limitations, and Future Research Directions
Challenges in Reagent Integrity and Minimizing Artifact Formation in Research
A significant challenge in the use of boron trifluoride-methanol lies in maintaining its reagent integrity and preventing the formation of artifacts during chemical reactions. These issues are particularly prominent in the analysis of lipids, where BF₃-methanol is a widely used reagent for esterification and transesterification. researchgate.net
Several factors can compromise the integrity of the reagent and lead to undesirable side reactions. The age of the BF₃-methanol solution is a critical factor, with evidence suggesting that older reagents are more likely to cause the formation of artifacts. sciepub.com The concentration of boron trifluoride in methanol (B129727) also plays a crucial role. High concentrations, such as 50%, have been shown to catalyze the addition of methanol across the double bonds of unsaturated fatty acids, leading to the formation of methoxy (B1213986) artifacts and the loss of polyunsaturated components. sciepub.comresearchgate.net This can be exacerbated by the presence of oxidized lipids. sciepub.com
The reaction time and temperature are also key parameters that must be carefully controlled. researchgate.netscirp.org For instance, in the methanolysis of lipids, the production of an artifact was found to be dependent on both the reaction time and the age of the reagent used. researchgate.net Some studies have shown that while esterification of free fatty acids can be completed in as little as two minutes, transesterification of more complex lipids requires longer reaction times. sciepub.com However, extended reaction times can also lead to the degradation of sensitive compounds like cyclopropane (B1198618) fatty acids. researchgate.netnih.gov
The formation of byproducts is a notable drawback. Methoxy-substituted fatty acid esters are common artifacts observed when using BF₃-methanol, which can interfere with analytical techniques like gas chromatography (GC). researchgate.netsciepub.com Furthermore, the reagent can cause partial isomerization of fatty acids, leading to the appearance of unidentified peaks in GC analysis. usda.gov It has also been reported that boron trifluoride can interact with the antioxidant BHT to produce methoxy derivatives that co-elute with fatty acid methyl esters. sciepub.com
To mitigate these challenges, researchers are advised to use fresh reagent, optimize reaction conditions, and be aware of potential side reactions. sciepub.com Alternative methylation methods, such as using sodium methoxide (B1231860), have been shown to be faster and produce no artifacts in certain applications. researchgate.net
Table 1: Factors Influencing Artifact Formation with Boron Trifluoride-Methanol
| Factor | Description | Potential Artifacts/Issues | Citations |
| Reagent Age | The shelf life of the BF₃-methanol solution. | Increased likelihood of artifact formation with aged reagents. | sciepub.com |
| Concentration | The percentage of BF₃ in methanol. | High concentrations can lead to methoxy addition across double bonds. | sciepub.comusda.gov |
| Reaction Time | The duration of the reaction. | Can influence the extent of artifact formation and degradation of sensitive compounds. | researchgate.netscirp.org |
| Temperature | The temperature at which the reaction is carried out. | Can affect reaction rate and the formation of byproducts. | scirp.org |
| Analyte Structure | The chemical nature of the compound being analyzed. | Unsaturated and cyclopropane fatty acids are particularly susceptible to degradation and artifact formation. | researchgate.netnih.gov |
Development and Characterization of Supported Catalytic Systems
To overcome some of the limitations of homogeneous BF₃-methanol catalysis, such as catalyst separation and reuse, significant research has focused on the development and characterization of supported catalytic systems. In these systems, the boron trifluoride complex is immobilized on a solid support, creating a heterogeneous catalyst.
The choice of support material is crucial as it can influence the catalyst's properties. Various materials have been explored as supports, including:
Silica (B1680970) (SiO₂) : Silica is a common support due to its high surface area and the presence of surface hydroxyl groups that can react with boron trifluoride. google.com The resulting catalyst exhibits both Brønsted and Lewis acidity, which can be tuned by altering the co-catalyst, solvent, and calcination temperature. google.comgoogle.com For example, using polar solvents like alcohols during preparation enhances Brønsted acidity. google.com
Polyvinylpolypyrrolidone (PVPP) : BF₃ has been successfully immobilized on PVPP to create a stable, non-corrosive, and reusable solid Lewis acid catalyst. ijcce.ac.ir This PVPP-BF₃ catalyst has shown high efficiency in the oxidation of aldehydes to carboxylic acids and esters. ijcce.ac.ir It boasts a high loading capacity and is more water-tolerant than its unsupported counterpart. ijcce.ac.ir
Coconut Shell : Nano-crystalline boron trifluoride supported on coconut shell nanoparticles has been developed as a novel and effective nano-catalyst. scispace.com This catalyst was prepared through a mechanical method using ultrasonication and has been successfully used in one-pot, multi-component condensation reactions. scispace.com
Boron Nitride (BN) : Hexagonal boron nitride has been investigated as a support for catalysts, offering high thermal stability and a flexible structure. sciencedaily.commdpi.com
Characterization of these supported catalysts is essential to understand their structure and acidic properties. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) are used to identify the chemical bonds present, confirming the immobilization of the BF₃ complex. ijcce.ac.ir For instance, the FTIR spectrum of PVPP-BF₃ shows a strong absorption for the B-F bonds. ijcce.ac.ir Pyridine titration combined with Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is employed to characterize the Lewis and Brønsted acid sites on the catalyst surface. google.comgoogle.com
The development of supported BF₃ catalysts offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and enhanced stability. ijcce.ac.ir The ability to tune the acidic properties of the catalyst by modifying the support and preparation conditions opens up possibilities for designing catalysts for specific applications. google.comgoogle.com
Table 2: Comparison of Supports for Boron Trifluoride Catalysts
| Support Material | Preparation Method | Key Characteristics | Applications | Citations |
| **Silica (SiO₂) ** | Mixing BF₃ complex with silica in a solution. | Tunable Brønsted and Lewis acidity. | Petroleum resin production. | google.comgoogle.com |
| Polyvinylpolypyrrolidone (PVPP) | Immobilization of BF₃ etherate on PVPP. | High loading capacity, water-tolerant, stable, and reusable. | Oxidation of aldehydes. | ijcce.ac.ir |
| Coconut Shell | Mechanical method with ultrasonication. | Nano-catalyst with high catalytic activity. | Synthesis of pyrano[2,3-d]pyrimidine derivatives. | scispace.com |
| Boron Nitride (BN) | Various methods including heteroepitaxial growth. | High thermal stability, exceptional support for metal catalysts. | Ammonia synthesis and decomposition. | sciencedaily.commdpi.com |
Research into Sustainable Alternatives and Green Chemistry Approaches for Boron-Based Catalysts
The principles of green chemistry have spurred research into more sustainable and environmentally benign catalytic systems, including alternatives to traditional boron-based catalysts like BF₃-methanol. This research focuses on several key areas: the use of less hazardous boron compounds, the development of catalysts from renewable resources, and the design of processes that are more energy-efficient and generate less waste.
One area of focus is the use of boric acid as a low-cost and less hazardous alternative. ucl.ac.uk While concerns about its potential reproductive toxicity exist, boric acid is already used in some large-scale amidation reactions. ucl.ac.uk The development of boron-based catalysts that can operate under milder conditions and in greener solvents, like ethanol (B145695), is another important avenue of research. nih.govresearchgate.net For example, the one-pot synthesis of boron-containing heterocyclic compounds has been achieved using ethanol as a solvent and alternative activation methods like microwave or infrared irradiation, which reduce reaction times and energy consumption. nih.govresearchgate.net
Frustrated Lewis Pairs (FLPs), which often incorporate strong and bulky boron Lewis acids, are another promising area of research. oaepublish.com These systems have been successfully employed in the catalytic hydrogenation of amides to amines and in C-H bond activation processes, offering transition-metal-free catalytic routes. oaepublish.com The development of air-stable Lewis acidic boranes that can be used for hydrosilylation of carbonyls under atmospheric conditions represents a significant step towards more practical and sustainable Lewis acid chemistry. rsc.org
The broader search for alternative catalytic materials includes transition metal carbides, nitrides, and phosphides, as well as amorphous boron alloys. researchgate.net These materials offer potential advantages in terms of lower cost, higher reliability, and improved sustainability compared to traditional metal catalysts. researchgate.net For instance, a new ceramic catalyst using sodium and boron has been developed for activating hydrogen, which could lead to more sustainable and cost-effective chemical processes. sciencedaily.com
The overarching goal of this research is to develop catalytic systems that are not only effective but also align with the principles of green chemistry, such as waste prevention, atom economy, use of safer solvents, energy efficiency, and the use of catalytic rather than stoichiometric reagents. nih.gov
Exploration of Novel Synthetic Applications and Complex Structures in Advanced Materials Science
The unique reactivity of boron trifluoride-methanol continues to be explored for novel synthetic applications and in the creation of advanced materials. Its role as a versatile Lewis acid catalyst opens doors to the synthesis of complex organic molecules and the modification of materials to enhance their properties. heyigasglobal.comontosight.ai
In organic synthesis, BF₃-methanol has been instrumental in developing new pathways for the synthesis of heterocyclic compounds, enabling more efficient and sustainable transformations that were previously difficult to achieve. pubcompare.ai It is also used in the deprotection of acetylated amines in cyanine (B1664457) dyes and in the conversion of sulfur-containing phosphoramidates to their corresponding phosphate (B84403) methyl esters. heyigasglobal.com The complex is a key reagent in the production of biodiesel through the transesterification of vegetable oils. heyigasglobal.comchemicalbook.com
In the realm of advanced materials science, boron trifluoride-based catalysts are being incorporated into various materials to enhance their performance. justdial.com Supported BF₃ catalysts, as discussed in section 6.2, are a prime example of this, where the properties of the catalyst are tuned by the support material. google.com These modified catalysts exhibit improved reactivity and selectivity, making them valuable in petrochemical and fine chemical production. justdial.com
Future research in this area is likely to focus on the design of even more sophisticated catalytic systems based on boron trifluoride. This could involve the development of chiral boron catalysts for asymmetric synthesis or the creation of multifunctional materials that combine the catalytic activity of BF₃ with other properties, such as magnetism or luminescence. The exploration of boron-doped aromatic materials and boron Lewis superacids also represents a promising frontier in the development of new catalysts and materials. oaepublish.com
Q & A
Q. What is the role of boron trifluoride-methanol (BF₃-MeOH) in preparing fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis?
BF₃-MeOH is a catalyst for transesterification, converting fatty acids into volatile methyl esters. The method involves heating the sample with BF₃-MeOH (typically 14% w/w) under anhydrous conditions, followed by extraction with non-polar solvents (e.g., n-heptane) and purification via sodium sulfate . This protocol aligns with GB 5009.168-2016 , which standardizes fatty acid analysis in food matrices. Key considerations include reagent purity (ACS-grade methanol) and moisture avoidance to prevent side reactions .
Q. What safety protocols are critical when handling BF₃-MeOH in laboratory settings?
BF₃-MeOH is highly toxic (LC₅₀ < 0.5 g/m³), corrosive, and flammable. Essential precautions include:
- Use of fume hoods and PPE (acid-resistant gloves, goggles).
- Storage in airtight containers at 0–4°C to prevent decomposition .
- Neutralization of spills with sodium bicarbonate or inert adsorbents.
Safety data sheets (SDS) classify it under UN 3286 (toxic liquid), requiring compliance with GHS hazard codes R11 (flammable), R26/34/35 (toxic/corrosive) .
Q. How is BF₃-MeOH synthesized, and what purity benchmarks are used for research-grade reagents?
The complex is prepared by reacting boron trifluoride gas with anhydrous methanol under controlled conditions. A common method involves BF₃ gas bubbling into methanol at 0–5°C until the desired concentration (10–20% w/w) is achieved. Purity is verified via NMR or titration to ensure minimal water content (<0.1%), as moisture degrades catalytic activity . Commercial reagents (e.g., Sigma-Aldrich) specify ≥99.5% methanol purity and BF₃ concentrations validated by conductivity assays .
Advanced Research Questions
Q. How do NMR studies resolve structural ambiguities in BF₃-MeOH complexes, and what stoichiometric variations are reported?
NMR reveals dynamic equilibria between BF₃·CH₃OH (1:1 adduct) and BF₃·2CH₃OH (1:2 adduct). At BF₃:MeOH ratios >1:2, the 1:1 adduct dominates, forming CH₃OH₂⁺ (methanol conjugate acid) and CH₃OBF₃⁻ (conjugate base). Fluorine exchange rates (10³–10⁴ s⁻¹ at 25°C) and methoxyl group dynamics are quantified via line-shape analysis of ¹⁹F and ¹H NMR spectra . Discrepancies in reported stoichiometries arise from solvent polarity (e.g., sulfur dioxide vs. methanol) and temperature effects .
Q. What mechanistic insights explain BF₃-MeOH’s reactivity in esterification versus competing side reactions?
BF₃-MeOH acts as a Lewis acid, polarizing carbonyl groups to facilitate nucleophilic attack by methanol. However, competing hydrolysis (with trace water) generates boric acid and reduces catalytic efficiency. Kinetic studies show optimal activity at 60–70°C, with side reactions (e.g., ether formation) minimized by stoichiometric excess of BF₃ (1.2–1.5 eq) . Advanced applications, such as synthesizing phenol derivatives, require inert atmospheres (N₂/Ar) to suppress oxidation .
Q. How do researchers address contradictions in BF₃-MeOH’s catalytic performance across different solvent systems?
Contradictory reports on reaction yields (e.g., esterification vs. transesterification) stem from solvent-dependent BF₃ coordination. In polar aprotic solvents (e.g., acetonitrile), BF₃ forms stable adducts, reducing activity. In contrast, methanol’s protic nature enhances BF₃’s electrophilicity. Comparative studies using conductivity assays and IR spectroscopy validate solvent-specific activation energies .
Q. What strategies optimize BF₃-MeOH’s use in synthesizing boron-containing pharmaceuticals (e.g., novobiocin derivatives)?
Chelation issues arise when BF₃ coordinates with heteroatoms (e.g., quinoline nitrogen in novobiocin), reducing catalytic efficiency. Solutions include:
- Using excess BF₃-MeOH (2–3 eq) to saturate competing binding sites.
- Pre-activating substrates with trimethylsilyl chloride to block reactive groups.
- Monitoring reaction progress via LC-MS to identify intermediates .
Methodological Considerations
Q. How does BF₃-MeOH compare to H₂SO₄ or HCl-MeOH in derivatizing short-chain fatty acids?
BF₃-MeOH outperforms mineral acids in esterifying short-chain (<C8) fatty acids due to milder conditions and reduced dehydration artifacts. However, H₂SO₄ is preferred for long-chain (>C20) acids, as BF₃-MeOH may incompletely solubilize hydrophobic substrates. Validation via GC-FID shows BF₃-MeOH achieves >95% conversion for C4–C18 acids, while H₂SO₄ yields 80–90% .
Q. What analytical challenges arise when quantifying BF₃-MeOH’s residual boron in biological samples?
Post-reaction boron residues interfere with ICP-MS or colorimetric assays (e.g., curcumin method). Solid-phase extraction (SPE) with HLB cartridges removes boron species, while blank controls correct for matrix effects . Detection limits for boron are ~0.1 ppm under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
